molecular formula C16H17NO2S2 B14236591 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine CAS No. 537677-92-2

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

Cat. No.: B14236591
CAS No.: 537677-92-2
M. Wt: 319.4 g/mol
InChI Key: RGPFHKQBGFDMSZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds Thiazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves the reaction of 4-methylphenyl isothiocyanate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-2-phenyl-1,3-thiazolidine: Similar structure but lacks the 4-methyl group.

    3-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine: Similar structure but has a chlorine atom instead of a methyl group.

    3-(Benzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

CAS No.

537677-92-2

Molecular Formula

C16H17NO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C16H17NO2S2/c1-13-7-9-14(10-8-13)16-17(11-12-20-16)21(18,19)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3

InChI Key

RGPFHKQBGFDMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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